Methyl 2-(2,4,5-trifluorophenyl)propanoate
Description
Methyl 2-(2,4,5-trifluorophenyl)propanoate is a fluorinated aromatic ester characterized by a propanoate backbone esterified with a methyl group and substituted with fluorine atoms at the 2-, 4-, and 5-positions of the phenyl ring. Its molecular formula is C₁₀H₉F₃O₂, with a molecular weight of 218.17 g/mol. This compound is notable for its applications in pharmaceutical synthesis, particularly as a precursor or intermediate in the development of bioactive molecules. For example, fluorinated aromatic esters are critical in constructing chiral centers for antidiabetic drugs like sitagliptin intermediates . The 2,4,5-trifluorophenyl moiety enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry.
Properties
Molecular Formula |
C10H9F3O2 |
|---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
methyl 2-(2,4,5-trifluorophenyl)propanoate |
InChI |
InChI=1S/C10H9F3O2/c1-5(10(14)15-2)6-3-8(12)9(13)4-7(6)11/h3-5H,1-2H3 |
InChI Key |
YZNNYRSENHVEFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1F)F)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,4,5-trifluorophenyl)propanoate typically involves the esterification of 2-(2,4,5-trifluorophenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes. These methods can enhance the yield and purity of the product while reducing the reaction time and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,4,5-trifluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-(2,4,5-trifluorophenyl)propanoic acid.
Reduction: 2-(2,4,5-trifluorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2,4,5-trifluorophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-(2,4,5-trifluorophenyl)propanoate depends on its specific application. In pharmaceutical research, it may act by inhibiting specific enzymes or interacting with particular receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards its molecular targets, thereby increasing its efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 2-(2,4,5-trifluorophenyl)propanoate with structurally or functionally related compounds, focusing on substituent effects, synthesis, and bioactivity.
Structural Analogs with Varying Substituents
Key Observations:
- Substituent Effects: The 2,4,5-trifluorophenyl group enhances bioactivity in thiourea derivatives, showing potent antibiofilm effects against Pseudomonas aeruginosa and Staphylococcus aureus .
- Functional Group Impact: The β-keto group in ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate increases reactivity (e.g., enolate formation), making it suitable for nucleophilic additions . This compound, lacking this keto group, may serve as a stable intermediate in multistep syntheses.
- Ester Group Variation : Methyl esters (e.g., the target compound) typically exhibit higher volatility but lower lipophilicity than ethyl esters, influencing their pharmacokinetic profiles in drug design.
Fluorination Patterns and Bioactivity
The position and number of fluorine atoms significantly influence biological activity:
- 2,4,5-Trifluorophenyl vs. 2,4,6-Trifluorophenyl : Acylthioureas with 2,4,5-F₃ substitution demonstrated superior antibiofilm activity compared to 2,4,6-F₃ analogs, likely due to optimized steric and electronic interactions with bacterial targets .
- Fluorine vs. Chlorine/Bromine : Fluorinated derivatives generally exhibit lower toxicity and higher metabolic stability than chlorinated/brominated analogs, as seen in pharmaceutical intermediates .
Biological Activity
Methyl 2-(2,4,5-trifluorophenyl)propanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a trifluoromethyl-substituted phenyl group that enhances its chemical reactivity and biological properties. The presence of fluorine atoms can influence the compound's lipophilicity and binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The trifluorophenyl group increases binding affinity to specific molecular targets, potentially leading to enzyme inhibition or modulation of receptor activity. Research indicates that compounds with similar structures have shown promise as inhibitors of histone deacetylases (HDACs), which play a crucial role in gene regulation and cancer progression .
Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound against several cancer cell lines. The following table summarizes key findings from relevant studies:
| Cell Line | IC50 (µM) | Selectivity | Notes |
|---|---|---|---|
| A549 | 18.68 ± 2.16 | High | Moderate cytotoxicity observed |
| SKOV3 | N/A | N/A | No significant activity reported |
| MCR5 | >50 | High | Low toxicity in healthy cell line |
The compound exhibited moderate cytotoxicity against the A549 lung cancer cell line with an IC50 value of approximately 18.68 µM. Notably, it demonstrated selectivity towards healthy cells (MCR5), indicating a potential therapeutic window for further development.
Case Studies
- Enzyme Inhibition Studies : this compound has been studied for its ability to inhibit specific enzymes involved in cancer pathways. In vitro assays indicated that the compound could effectively modulate enzyme activity linked to tumor growth .
- Histone Deacetylase Inhibition : Compounds structurally similar to this compound have shown promise as HDAC inhibitors. Molecular docking studies suggest that this compound may also bind effectively to HDACs, potentially leading to altered gene expression profiles associated with cancer cell proliferation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | IC50 (A549) | Mechanism |
|---|---|---|
| Methyl (R)-2-amino-3-(2,4,5-trifluorophenyl)propanoate | 14.17 ± 0.41 | Enzyme inhibition |
| Methyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate | N/A | Synthetic intermediate |
| Methyl 2-hydroxy-2-(2,4,5-trifluorophenyl)acetate | N/A | HDAC inhibition |
This comparison highlights the varying degrees of biological activity among these compounds and underscores the potential for further exploration of this compound as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
